Benzylic vs. Non-Benzylic Reactivity: SN2 Kinetics Differentiation from 1-Bromo-3-phenylpropane
1-Bromo-2-phenylpropane exhibits benzylic activation of its primary bromide, enabling accelerated SN2 kinetics relative to non-benzylic primary alkyl bromides. The benzylic stabilization of the SN2 transition state reduces the activation barrier for nucleophilic displacement compared to 1-bromo-3-phenylpropane (CAS 637-59-2), where the β-aryl substitution does not provide direct benzylic conjugation to the reaction center. This differential reactivity is a class-level inference grounded in established physical organic chemistry principles: benzylic halides undergo SN2 reactions approximately 100–200 times faster than comparable primary alkyl halides due to transition-state stabilization by the adjacent aromatic π-system [1].
| Evidence Dimension | SN2 reactivity relative rate |
|---|---|
| Target Compound Data | Benzylic primary bromide; estimated SN2 relative rate ~100–200× vs. unactivated primary alkyl bromide (class-level inference) |
| Comparator Or Baseline | 1-Bromo-3-phenylpropane (non-benzylic primary alkyl bromide); baseline relative rate ~1× |
| Quantified Difference | Estimated ~100–200× faster SN2 kinetics (class inference) |
| Conditions | Standard SN2 nucleophilic displacement; kinetic comparison based on benzylic vs. non-benzylic transition-state stabilization |
Why This Matters
Procurement of 1-bromo-2-phenylpropane rather than 1-bromo-3-phenylpropane ensures access to benzylic SN2 acceleration, which alters reaction times, temperature requirements, and competition with elimination pathways.
- [1] Anslyn, E. V., Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006, pp. 653–655. (Class-level inference: benzylic SN2 acceleration factors). View Source
